molecular formula C6H6F3N3O B2852045 4-Amino-1-(2,2,2-trifluoroethyl)pyrimidin-2(1H)-one CAS No. 2219379-17-4

4-Amino-1-(2,2,2-trifluoroethyl)pyrimidin-2(1H)-one

Cat. No.: B2852045
CAS No.: 2219379-17-4
M. Wt: 193.129
InChI Key: CFDAQBCAAVNKBM-UHFFFAOYSA-N
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Description

4-Amino-1-(2,2,2-trifluoroethyl)pyrimidin-2(1H)-one is a heterocyclic compound that features a pyrimidine ring substituted with an amino group and a trifluoroethyl group. Pyrimidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-1-(2,2,2-trifluoroethyl)pyrimidin-2(1H)-one typically involves the reaction of 2,2,2-trifluoroethylamine with a suitable pyrimidine precursor under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

4-Amino-1-(2,2,2-trifluoroethyl)pyrimidin-2(1H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions include nitro derivatives, amine derivatives, and various substituted pyrimidine compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-Amino-1-(2,2,2-trifluoroethyl)pyrimidin-2(1H)-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Amino-1-(2,2,2-trifluoroethyl)pyrimidin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biochemical pathways involved. The trifluoroethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrimidine derivatives such as:

Uniqueness

4-Amino-1-(2,2,2-trifluoroethyl)pyrimidin-2(1H)-one is unique due to the presence of the trifluoroethyl group, which imparts distinct physicochemical properties, such as increased lipophilicity and metabolic stability. These properties make it a valuable compound for various applications in medicinal chemistry and drug development .

Properties

IUPAC Name

4-amino-1-(2,2,2-trifluoroethyl)pyrimidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6F3N3O/c7-6(8,9)3-12-2-1-4(10)11-5(12)13/h1-2H,3H2,(H2,10,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFDAQBCAAVNKBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)N=C1N)CC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6F3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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